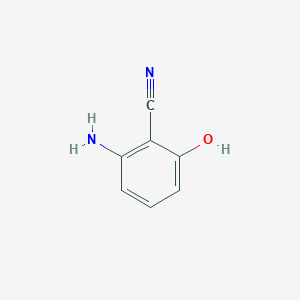

2-Amino-6-hydroxybenzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-6-hydroxybenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c8-4-5-6(9)2-1-3-7(5)10/h1-3,10H,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHWLLJVCMPIKBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)C#N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Amino 6 Hydroxybenzonitrile and Its Derivatives

Strategies for Direct Synthesis of 2-Amino-6-hydroxybenzonitrile

Directly assembling the this compound molecule requires the precise introduction of three different functional groups onto an aromatic ring. The primary strategies involve forming the benzonitrile (B105546) skeleton while incorporating or later adding the amino and hydroxyl moieties.

The introduction of an amino group onto a pre-existing benzonitrile scaffold is a key synthetic strategy. While direct C-H amination of arenes is a developing field, it often requires specific directing groups and catalysts. For a scaffold like 6-hydroxybenzonitrile, direct amination would need to overcome regioselectivity challenges. A more common approach involves nucleophilic aromatic substitution on an appropriately substituted benzonitrile. For instance, a benzonitrile with a good leaving group, such as a halogen at the 2-position, could potentially undergo amination.

Recent advancements have explored hydroxylamines as powerful aminating reagents. For example, arylsulfonyl hydroxylamines have been used for the amination of benzyl (B1604629) alcohols via an aza-Hock rearrangement, a process that could be conceptually adapted for related substrates. nih.gov The choice of solvent is often critical in these reactions, with fluorinated alcohols like hexafluoroisopropanol (HFIP) showing superior performance. nih.gov

Table 1: Conceptual Amination Approaches for Benzonitrile Frameworks

| Starting Material Type | Reagent/Method | Potential Outcome | Key Considerations |

|---|---|---|---|

| 6-Hydroxy-2-halobenzonitrile | Ammonia or Amine Source | This compound | Requires activation of the aromatic ring for nucleophilic substitution. |

| 6-Hydroxybenzonitrile | C-H Amination Catalyst/Reagent | This compound | Regioselectivity is a major challenge. |

Introducing a hydroxyl group onto an aminobenzonitrile scaffold represents another synthetic route. Direct hydroxylation of an aromatic C-H bond is challenging but can be achieved under specific conditions. For a substrate like 2-aminobenzonitrile (B23959), the directing effects of the amino (ortho-, para-directing) and cyano (meta-directing) groups would influence the position of hydroxylation.

A more classical and predictable method involves the transformation of an existing functional group. For example, an amino group can be converted into a hydroxyl group via a diazonium salt intermediate. This process, a variation of the Sandmeyer reaction, involves treating the amine with nitrous acid to form the diazonium salt, which is then heated in aqueous acid to yield the phenol (B47542). wikipedia.orglibretexts.org This would be a viable route starting from 2,6-diaminobenzonitrile.

The introduction of the cyano group onto a pre-functionalized aromatic ring is a cornerstone of benzonitrile synthesis. The Sandmeyer reaction is a prominent method, allowing for the conversion of an aryl amine into an aryl cyanide. nih.govmasterorganicchemistry.com This technique is particularly relevant for synthesizing this compound from 2-aminophenol (B121084). The process begins with the diazotization of the amino group in 2-aminophenol using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. libretexts.org The resulting diazonium salt is then treated with a copper(I) cyanide salt, which facilitates the substitution of the diazonium group with a cyanide group, yielding the target molecule. wikipedia.orgnih.gov

The reaction is believed to proceed through a radical-nucleophilic aromatic substitution mechanism, initiated by a single electron transfer from the copper(I) catalyst to the diazonium salt. wikipedia.org

Table 2: Sandmeyer Cyanation for Synthesis

| Starting Material | Reagents | Intermediate | Product |

|---|

Additionally, methods for the direct cyanation of phenols exist, often requiring conversion of the hydroxyl group into a better leaving group, such as a triflate, followed by a palladium-catalyzed cyanation.

Complex molecules are often best assembled through multi-step pathways that allow for controlled, sequential introduction of functional groups. nih.govnih.gov A plausible route to this compound can start from a readily available precursor like 2,6-dinitrotoluene (B127279).

One such proposed pathway involves the following transformations:

Selective Reduction: 2,6-dinitrotoluene can be selectively reduced to 2-amino-6-nitrotoluene using reagents like sodium sulfide (B99878) or through controlled catalytic hydrogenation. sciencemadness.org A method for the selective reduction of ortho-nitro groups in 2,4,6-trinitrotoluene (B92697) using hydrazine (B178648) hydrate (B1144303) in the presence of FeCl₃ and charcoal has also been reported, suggesting feasibility for related dinitro compounds. researchgate.net

Diazotization and Hydroxylation: The newly formed amino group in 2-amino-6-nitrotoluene can be converted to a hydroxyl group. This is achieved by diazotization with nitrous acid, followed by heating in water to replace the diazonium group with -OH, yielding 2-hydroxy-6-nitrotoluene.

Methyl Group Oxidation: The methyl group can be oxidized to a carboxylic acid, for instance, using potassium permanganate, to give 2-hydroxy-6-nitrobenzoic acid.

Amide Formation and Dehydration: The carboxylic acid can be converted to a primary amide (carboxamide) using thionyl chloride followed by ammonia. Subsequent dehydration of the amide, for example with phosphorus pentoxide or phenylphosphonic dichloride, yields the nitrile group. researchmap.jpquickcompany.in

Nitro Group Reduction: Finally, the remaining nitro group is reduced to an amino group, for example, using a reducing agent like tin(II) chloride in hydrochloric acid or through catalytic hydrogenation, to afford the final product, this compound.

An alternative pathway could involve the synthesis of 2-amino-6-nitrobenzoic acid from 2,6-dinitrobenzoic acid via selective reduction. google.com The carboxylic acid could then be converted to the nitrile, followed by reduction of the nitro group.

Derivatization Strategies via Functional Group Interconversions

The functional groups of this compound provide reactive sites for further chemical modification, allowing for the synthesis of a diverse range of derivatives.

The primary amino group is a versatile handle for derivatization. It can readily undergo reactions such as acylation and alkylation.

Acylation: The amino group can be acylated to form the corresponding amide derivatives. This is typically achieved by reacting the parent compound with acyl chlorides or acid anhydrides in the presence of a base to neutralize the HCl or carboxylic acid byproduct. beilstein-journals.org This modification can be useful for installing various functional groups or for protecting the amino group during subsequent reactions on other parts of the molecule. For instance, acylation with acetyl chloride would yield N-(2-cyano-3-hydroxyphenyl)acetamide. The chemoselective acylation of amino groups in the presence of hydroxyl groups can sometimes be challenging, but conditions can often be optimized. In acidic media, for example, the amino group can be protonated, which suppresses its nucleophilicity and can favor O-acylation if desired. beilstein-journals.org

Alkylation: N-alkylation of the amino group to form secondary or tertiary amines is another common modification. This can be accomplished by reacting this compound with alkyl halides. However, this method can sometimes lead to over-alkylation. Reductive amination offers a more controlled alternative. Another approach involves using alcohols as alkylating agents, which has been demonstrated in the regioselective N-alkylation of 2-aminobenzothiazoles with benzylic alcohols. rsc.org Protecting the hydroxyl group in alkylating agents like 2-bromo-2-phenylethanol (B2936432) has also been shown to enhance the alkylation of related heterocyclic amines. nih.gov

Table 3: Derivatization Reactions at the Amino Group

| Reaction Type | Reagent Example | Product Type |

|---|---|---|

| Acylation | Acetyl Chloride / Pyridine | N-Acyl derivative (Amide) |

| Alkylation | Methyl Iodide / Base | N-Alkyl derivative (Secondary/Tertiary Amine) |

Transformations Involving the Hydroxyl Group

The hydroxyl group of this compound, being a phenol, can undergo several key transformations, most notably O-alkylation and O-acylation. These reactions are fundamental in modifying the properties of the parent molecule, enabling the synthesis of a wide range of derivatives.

O-Alkylation: The Williamson ether synthesis is a classic and versatile method for forming ethers, which can be applied to this compound. byjus.comwikipedia.org This reaction involves the deprotonation of the hydroxyl group to form a more nucleophilic phenoxide ion, followed by a nucleophilic substitution (SN2) reaction with an alkyl halide. wikipedia.orgmasterorganicchemistry.com

Given the presence of the amino group, which is also nucleophilic, and the acidic nature of the phenolic proton, careful selection of the base is crucial. A relatively mild base like sodium hydroxide (B78521) or potassium carbonate is often sufficient to deprotonate the phenol without significantly affecting the amino group. masterorganicchemistry.comgordon.edu The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or acetone (B3395972) to facilitate the SN2 reaction. masterorganicchemistry.com The general scheme involves reacting the phenoxide with a primary alkyl halide. Secondary and tertiary alkyl halides are less suitable as they tend to favor elimination reactions. byjus.com

O-Acylation: The acylation of the hydroxyl group in this compound introduces an ester functionality. This transformation can be achieved using acylating agents like acyl chlorides or acid anhydrides. ucalgary.ca However, a significant challenge in the acylation of aminophenols is the competing N-acylation, as the amino group is generally a better nucleophile than the hydroxyl group. quora.com

To achieve chemoselective O-acylation, the reaction conditions must be carefully controlled. One effective strategy is to perform the acylation under acidic conditions. beilstein-journals.org In an acidic medium, the amino group is protonated, which deactivates it towards acylation. beilstein-journals.org This allows the acylating agent to react selectively with the hydroxyl group. beilstein-journals.org Alternatively, enzymatic catalysis, for instance using lipase, has been shown to be effective for the chemoselective monoacetylation of the amino group in 2-aminophenol, suggesting that such methods could potentially be adapted for selective transformations on this compound. acs.org

Table 1: Summary of Key Transformations of the Hydroxyl Group

| Reaction | Reagents | Product Type | Key Considerations |

|---|---|---|---|

| O-Alkylation | Alkyl halide, Base (e.g., K₂CO₃, NaOH) | Ether | Best with primary alkyl halides to avoid elimination. byjus.com |

| O-Acylation | Acyl chloride or anhydride | Ester | Chemoselectivity is a challenge; acidic conditions can favor O-acylation by protonating the amino group. quora.combeilstein-journals.org |

Reactions at the Nitrile Group

The nitrile group is a versatile functional group that can undergo a variety of transformations, including hydrolysis, reduction, and cycloaddition reactions. These reactions provide pathways to other important functional groups such as carboxylic acids, amines, and heterocycles.

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. nih.govorganic-chemistry.org The reaction typically proceeds through an amide intermediate, which may or may not be isolated. nih.gov

Acid-catalyzed hydrolysis: Heating the nitrile with an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid, will yield the corresponding carboxylic acid and the ammonium (B1175870) salt of the acid used. nih.govmdpi.com

Base-catalyzed hydrolysis: Treatment with a hot aqueous solution of a base, like sodium hydroxide, initially forms the carboxylate salt and ammonia. mdpi.comnih.gov Subsequent acidification is required to obtain the free carboxylic acid. nih.gov

Reduction: The nitrile group can be reduced to a primary amine. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is commonly used for this transformation. nih.govgoogle.com The reaction is typically carried out in an anhydrous ether solvent, followed by an aqueous workup to yield the primary amine. gordon.edugoogle.com Alternatively, catalytic hydrogenation using hydrogen gas with a metal catalyst such as palladium, platinum, or nickel can also achieve this reduction. google.com

Cycloaddition Reactions: Nitriles can participate in cycloaddition reactions to form heterocyclic rings. For instance, in a [3+2] cycloaddition, a nitrile can react with a 1,3-dipole, such as an azide (B81097) or a nitrile oxide, to form five-membered heterocycles. The reaction of a nitrile with a nitrile oxide, for example, can produce an isoxazole, which is a stable aromatic heterocycle. Photoinduced [3+2] cycloadditions of nitriles with carbenes have also been developed for the synthesis of oxazole (B20620) derivatives. lew.ro

Table 2: Key Reactions of the Nitrile Group

| Reaction | Reagents/Conditions | Product Functional Group |

|---|---|---|

| Acid-Catalyzed Hydrolysis | H₃O⁺, heat | Carboxylic Acid |

| Base-Catalyzed Hydrolysis | 1. NaOH, H₂O, heat; 2. H₃O⁺ | Carboxylic Acid |

| Reduction | 1. LiAlH₄, ether; 2. H₂O | Primary Amine |

| Catalytic Hydrogenation | H₂, Pd/C or Pt or Ni | Primary Amine |

| [3+2] Cycloaddition | Nitrile oxide | Isoxazole |

| [3+2] Cycloaddition | Carbene (photoinduced) | Oxazole |

Electrophilic and Nucleophilic Aromatic Substitution on the Benzonitrile Ring

Electrophilic Aromatic Substitution (SEAr): The benzene (B151609) ring of this compound is highly activated towards electrophilic aromatic substitution due to the presence of the powerful electron-donating amino (-NH₂) and hydroxyl (-OH) groups. Both of these are ortho-, para-directing activators. nih.gov

The directing effects of these two groups are synergistic, both strongly activating the positions ortho and para to them. In this compound, the positions are designated as follows:

Position 3 is ortho to the -NH₂ group and meta to the -OH group.

Position 4 is para to the -NH₂ group and ortho to the -OH group.

Position 5 is meta to the -NH₂ group and para to the -OH group.

Considering the strong activating and directing nature of both the amino and hydroxyl groups, electrophilic substitution is expected to occur preferentially at positions 4 and, to a lesser extent, at position 5. The nitrile group (-CN) is a deactivating, meta-directing group, which would direct incoming electrophiles to position 4 and 6 (relative to the nitrile), but its influence is generally overridden by the powerful activating effects of the amino and hydroxyl groups. nih.gov The regioselectivity of electrophilic substitution on aniline (B41778) and other substituted benzenes can be explained by analyzing the contributions of the atomic orbitals to the highest occupied molecular orbital (HOMO). For aniline, the π charge accumulation is at the ortho and para positions, making them more susceptible to electrophilic attack.

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution is less common than electrophilic substitution and typically requires the presence of strong electron-withdrawing groups on the aromatic ring to stabilize the negatively charged intermediate (Meisenheimer complex). wikipedia.org The nitrile group is electron-withdrawing, but the presence of the strongly electron-donating amino and hydroxyl groups makes the ring electron-rich and thus generally unreactive towards nucleophilic attack. SNAr reactions on this substrate are therefore unlikely under standard conditions. For an SNAr reaction to occur, a good leaving group would need to be present on the ring, and even then, the reaction would be disfavored. Recent studies have also provided evidence for concerted nucleophilic aromatic substitution mechanisms in some systems. masterorganicchemistry.com

Table 3: Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent | Activating/Deactivating | Ortho/Meta/Para Director |

|---|---|---|

| -NH₂ | Strongly Activating | Ortho, Para |

| -OH | Strongly Activating | Ortho, Para |

| -CN | Deactivating | Meta |

Catalytic Approaches in the Synthesis of this compound Analogues

Transition metal-catalyzed reactions are powerful tools for the synthesis of complex molecules and analogues of this compound. These methods offer high efficiency and selectivity in forming new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Coupling Reactions in Benzonitrile Synthesis

Palladium-catalyzed cross-coupling reactions are instrumental in modern organic synthesis. The Buchwald-Hartwig amination, for example, is a powerful method for forming C-N bonds and can be used to synthesize N-aryl derivatives of aminobenzonitriles. This reaction involves the coupling of an amine with an aryl halide or triflate in the presence of a palladium catalyst and a base. This strategy could be employed to introduce various aryl or heteroaryl groups onto the amino function of this compound, leading to a library of analogues. Palladium catalysis is also used for C-H activation and functionalization, which could provide alternative routes to substituted benzonitrile derivatives.

Copper-Catalyzed Transformations

Copper-catalyzed reactions have emerged as a cost-effective and versatile alternative to palladium-catalyzed methods for certain transformations. Copper catalysts are effective in a variety of coupling and cyclization reactions. For instance, copper-catalyzed condensation of 2-aminobenzenethiols with nitriles has been shown to be an efficient method for the synthesis of 2-substituted benzothiazoles. This methodology could potentially be adapted to synthesize heterocyclic systems fused to the benzonitrile core. Copper-catalyzed amino lactonization and amino oxygenation of alkenes have also been developed, showcasing the utility of copper in forming C-N and C-O bonds. Ligand-free copper-catalyzed intramolecular cyclization of o-bromoaryl derivatives is another efficient method for synthesizing various benzofused heterocycles like benzimidazoles and benzoxazoles.

Table 4: Examples of Copper-Catalyzed Reactions for Heterocycle Synthesis

| Reactants | Catalyst | Product Type |

|---|---|---|

| 2-Aminobenzenethiol, Nitrile | Cu(OAc)₂ | 2-Substituted Benzothiazole (B30560) |

| Unsaturated Carboxylic Acid, O-Benzoylhydroxylamine | Copper Catalyst | Amino Lactone |

| o-Bromoaryl Amide | CuO Nanoparticles | Benzoxazole (B165842) |

Other Transition Metal-Catalyzed Syntheses

Besides palladium and copper, other transition metals also play a significant role in the synthesis of benzonitrile analogues and related structures.

Cobalt: Cobalt complexes have been used as catalysts for the conversion of nitriles to silylated primary amines.

Ruthenium: Ruthenium complexes have been employed for the efficient hydroboration of nitriles.

Silver: Silver salts can catalyze the hydroboration of nitriles under base- and solvent-free conditions.

Aluminum: An aluminum dihydride complex has been shown to catalyze the chemoselective hydroboration of various nitriles.

These catalytic systems offer alternative and sometimes complementary reactivity for the functionalization of the nitrile group and the synthesis of diverse analogues. The development of multi-component reactions catalyzed by transition metals is an efficient strategy for assembling unnatural amino acid derivatives and other complex molecules from simple starting materials.

Green Chemistry Principles and Sustainable Synthetic Routes

The growing emphasis on environmental stewardship within the chemical industry has propelled the development of green and sustainable synthetic methodologies. For the synthesis of this compound and its derivatives, the application of green chemistry principles aims to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. While specific green synthetic routes for this compound are not extensively documented in publicly available literature, this section will explore potential sustainable pathways based on established green chemical transformations for analogous compounds.

A plausible and environmentally conscious approach to synthesizing this compound could start from a readily available and less hazardous precursor, such as 2-amino-6-hydroxybenzoic acid. This route would involve the conversion of the carboxylic acid group to a nitrile. Traditional methods for this conversion often utilize harsh and toxic reagents. However, greener alternatives are emerging.

One promising green approach involves the gas-phase ammonolysis of the corresponding hydroxybenzoic acid or its ester. This method, which has been successfully applied to the synthesis of other hydroxybenzonitriles, utilizes a supported catalyst at elevated temperatures. google.comgoogle.com This solvent-free approach significantly reduces waste and avoids the use of hazardous organic solvents. google.com

Another sustainable strategy is the one-pot synthesis from the corresponding aldehyde, 2-hydroxy-6-aminobenzaldehyde, using a hydroxylamine (B1172632) salt in the presence of a recyclable ionic liquid. researchgate.netrsc.orgresearchgate.net Ionic liquids can act as both the solvent and catalyst, and their non-volatile nature reduces air pollution. researchgate.netrsc.orgresearchgate.net Furthermore, their recyclability makes the process more economical and environmentally friendly. researchgate.netrsc.orgresearchgate.net

The table below outlines a comparison between traditional and potential green synthetic routes for the key transformation of a functional group to a nitrile, a critical step in the synthesis of this compound.

| Transformation Step | Traditional Method | Potential Green Alternative | Key Green Chemistry Principle(s) Addressed |

|---|---|---|---|

| Carboxylic Acid to Nitrile | Use of dehydrating agents like phosphorus pentoxide or thionyl chloride. | Catalytic gas-phase ammonolysis. google.comgoogle.com | - Prevention of waste

|

| Aldehyde to Nitrile | Use of toxic cyanides (e.g., KCN, NaCN) and strong acids. | One-pot reaction with hydroxylamine in a recyclable ionic liquid. researchgate.netrsc.orgresearchgate.net | - Use of renewable feedstocks (ionic liquids can be designed from renewable sources)

|

Further research into biocatalysis could also unveil highly selective and sustainable routes. Enzymes, operating under mild conditions in aqueous media, could potentially be engineered to catalyze the specific transformations required to produce this compound, offering a significant leap forward in the sustainable production of this valuable compound.

The following table details potential catalysts and reaction conditions for the green synthesis of benzonitrile derivatives, which could be adapted for this compound.

| Catalyst/Reagent System | Reaction Type | Solvent | Key Advantages | Reference |

|---|---|---|---|---|

| Supported Boron Phosphate Catalyst | Gas-phase ammonolysis of hydroxybenzoic acid | Solvent-free | High yield, high purity, avoidance of organic solvents. | google.com |

| Hydroxylamine in Ionic Liquid (e.g., [HSO3-b-Py]·HSO4) | One-pot synthesis from aldehyde | Ionic Liquid (recyclable) | Eliminates the need for metal catalysts, simple separation, recyclable reaction medium. | researchgate.netrsc.orgresearchgate.net |

| Phenylphosphonyl dichloride in Pyridine | Dehydration of 2-Aminobenzamide (B116534) | Pyridine | High yield for the synthesis of 2-aminobenzonitrile from its amide. | chemicalbook.com |

By embracing these and other emerging green chemistry technologies, the synthesis of this compound and its derivatives can be transitioned towards more sustainable and environmentally responsible manufacturing processes.

Chemical Reactivity and Transformative Chemistry of 2 Amino 6 Hydroxybenzonitrile

Nucleophilic Reactions of the Amino and Hydroxyl Moieties

The amino and hydroxyl groups on the aromatic ring are nucleophilic centers, readily participating in reactions with electrophiles.

Acylation and Alkylation Reactions

Acylation: The amino and hydroxyl groups of 2-Amino-6-hydroxybenzonitrile can undergo acylation reactions with acylating agents like acid chlorides or anhydrides. This reaction introduces an acyl group (R-C=O) to the nitrogen or oxygen atom. The acylation of aromatic amines with acid chlorides is a common method for the synthesis of amides. libretexts.org The reaction proceeds through a nucleophilic attack of the amine on the carbonyl carbon of the acid chloride. youtube.com

Alkylation: Alkylation involves the introduction of an alkyl group onto the amino or hydroxyl moieties. Friedel-Crafts alkylation is a classic method for forming new carbon-carbon bonds with aromatic rings. libretexts.orgwikipedia.org However, the presence of the amino group (-NH2) can complicate these reactions as it can react with the Lewis acid catalyst, deactivating the ring towards further electrophilic substitution. libretexts.org Aza-Friedel-Crafts reactions provide a pathway for the alkylation of amines. nih.gov

| Reaction Type | Reagents | Product Type | Key Features |

|---|---|---|---|

| Acylation | Acid Chloride (e.g., Acetyl Chloride) | Amide/Ester | Introduces an acyl group to the amino or hydroxyl group. |

| Alkylation | Alkyl Halide (e.g., Methyl Iodide) | Alkylated Amine/Ether | Adds an alkyl group to the amino or hydroxyl group. |

Condensation Reactions, including Schiff Base Formation

Condensation reactions involve the joining of two molecules with the elimination of a small molecule, typically water. unizin.orglibretexts.org The amino group of this compound can react with carbonyl compounds, such as aldehydes and ketones, to form imines, also known as Schiff bases. wikipedia.orgyoutube.com This reaction is often catalyzed by an acid and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration. youtube.comyoutube.com

Schiff bases are versatile intermediates in organic synthesis and are also important in coordination chemistry, where they can act as ligands for metal ions. wikipedia.org The formation of Schiff bases is a key step in many biological processes. wikipedia.orgyoutube.com For instance, the condensation of 2-hydroxybenzaldehyde with aminophenols is a known method for preparing Schiff bases. nih.gov

| Reactant 1 | Reactant 2 | Product | Reaction Conditions |

|---|---|---|---|

| This compound | Aldehyde (e.g., Benzaldehyde) | Schiff Base (Imine) | Acid or base catalysis, often with heating. |

| This compound | Ketone (e.g., Acetone) | Schiff Base (Imine) | Acid or base catalysis, often with heating. |

Reactions of the Nitrile Group

The nitrile group (-C≡N) is a versatile functional group that can undergo a variety of chemical transformations. researchgate.net

Hydrolysis and Amidation Pathways

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions. chemistrysteps.comlibretexts.org The reaction proceeds through an amide intermediate. libretexts.orglibretexts.org In acid-catalyzed hydrolysis, the nitrogen atom is protonated, which activates the carbon-nitrogen triple bond towards nucleophilic attack by water. chemistrysteps.comlibretexts.org Base-catalyzed hydrolysis involves the direct addition of a hydroxide (B78521) ion to the nitrile carbon. libretexts.org

Amidation: The hydrolysis of nitriles can be stopped at the amide stage under controlled conditions. Furthermore, nitriles can react with amines in the presence of a suitable catalyst to form amides. For example, the reaction of pentanenitrile with hexylamine (B90201) in the presence of a metal oxide catalyst yields N-hexylpentanamide. nih.gov

| Reaction | Reagents | Product | Intermediate |

|---|---|---|---|

| Acid Hydrolysis | H2O, H+ | Carboxylic Acid | Amide |

| Base Hydrolysis | H2O, OH- | Carboxylate Salt | Amide |

| Amidation | Amine (R-NH2), Catalyst | N-substituted Amide | - |

Cycloaddition Reactions Involving the Nitrile Functionality

The nitrile group can participate in cycloaddition reactions. For example, nitriles can react with azides in a 1,3-dipolar cycloaddition to form tetrazoles. Nitrile oxides, which are 1,3-dipoles, undergo cycloaddition reactions with alkynes to produce isoxazoles. youtube.com These reactions are valuable for the synthesis of five-membered heterocyclic rings. youtube.com General cycloaddition reactions can occur under thermal or photochemical conditions, with different stereochemical outcomes. youtube.com

Reduction of the Nitrile to Amine

The nitrile group can be reduced to a primary amine (-CH2NH2). wikipedia.org This transformation is a valuable method for synthesizing primary amines. acsgcipr.org Common reducing agents for this conversion include lithium aluminum hydride (LiAlH4) and catalytic hydrogenation. libretexts.orgwikipedia.orgchemguide.co.uk

Catalytic hydrogenation is often the most economical method and typically employs catalysts like Raney nickel, palladium, or platinum. wikipedia.orgacsgcipr.org The reaction is carried out with hydrogen gas at elevated temperature and pressure. chemguide.co.uk It's important to control the reaction conditions to avoid the formation of secondary and tertiary amines as byproducts. wikipedia.orgcommonorganicchemistry.com Other reducing agents like borane-tetrahydrofuran (B86392) (BH3-THF) can also be used. commonorganicchemistry.com

| Reducing Agent | Conditions | Selectivity |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH4) | Ethereal solvent, followed by aqueous workup | High for primary amines |

| Catalytic Hydrogenation (H2/Pd, Pt, or Ni) | Elevated temperature and pressure | Can produce secondary and tertiary amine byproducts |

| Borane-Tetrahydrofuran (BH3-THF) | THF, heating | Good for primary amines |

Intramolecular Cyclization Reactions for Fused Heterocycles

The presence of nucleophilic amino and hydroxyl groups ortho to each other and adjacent to a cyano group allows this compound to be an ideal starting material for the synthesis of various fused heterocyclic compounds. These reactions typically proceed through an initial reaction at one of the functional groups, followed by a ring-closing step.

While direct synthesis examples starting from this compound are not extensively documented, established synthetic routes for analogous o-hydroxybenzonitrile compounds provide a clear blueprint for its conversion to benzofuran (B130515) derivatives. A prominent method involves the reaction of an o-hydroxybenzonitrile with a 2-halo-substituted carbonyl compound or its equivalent, followed by intramolecular cyclization.

One particularly relevant and efficient approach is a "one-pot" synthesis that combines etherification, condensation, and decarboxylation steps. google.com This process is initiated by the reaction of the phenolic hydroxyl group of an o-hydroxybenzonitrile with a 2-halogenated carboxylic acid or its corresponding ester in the presence of a base. The resulting ether intermediate then undergoes an intramolecular condensation, where the nitrile group is attacked by the enolate formed from the ester, or a related cyclization pathway, ultimately leading to the benzofuran ring system after decarboxylation. google.com This method is advantageous due to its operational simplicity, use of readily available reagents, and generally high yields. google.com

A plausible reaction scheme for the synthesis of a substituted 2-aminobenzofuran from this compound is outlined below.

Table 1: Proposed Synthesis of Benzofuran Derivative from this compound

| Step | Description | Reactants | Conditions | Product |

| 1 | Etherification/Condensation/Decarboxylation | This compound, 2-Halocarboxylic acid ester (e.g., Ethyl bromoacetate) | Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, Acetone), Heat | Substituted 2-aminobenzofuran |

This table outlines a proposed synthetic pathway based on analogous reactions.

The synthesis of benzofurans can also be achieved through various other strategies, including metal-catalyzed cyclizations of ortho-alkynylphenols or the cyclization of ortho-hydroxystilbenes, highlighting the diverse synthetic utility of phenol (B47542) precursors in forming this heterocyclic core. organic-chemistry.orgnih.govjocpr.com

Coumarins: The synthesis of coumarins, which are 1,2-benzopyrone structures, typically involves the condensation of a phenol with a β-ketoester or a related 1,3-dicarbonyl compound. nih.gov Well-established named reactions for coumarin (B35378) synthesis include the Pechmann condensation, Knoevenagel condensation, Perkin reaction, and Wittig reaction. nih.govchemmethod.com

For a substrate like this compound, the Pechmann condensation is a highly plausible route. This reaction would involve the acid-catalyzed reaction of the phenol (the hydroxyl group of this compound) with a β-ketoester, such as ethyl acetoacetate. The reaction proceeds through transesterification followed by an intramolecular electrophilic attack on the activated benzene (B151609) ring and subsequent dehydration to form the coumarin ring. The amino and nitrile groups would remain as substituents on the final coumarin scaffold.

Table 2: Common Synthetic Methods for Coumarins Applicable to Substituted Phenols

| Reaction Name | Key Reactants | Catalyst/Conditions | Description |

| Pechmann Condensation | Phenol, β-Ketoester | Acid (e.g., H₂SO₄, Lewis acids) | Condensation and cyclization to form the coumarin ring. chemmethod.com |

| Knoevenagel Condensation | o-Hydroxybenzaldehyde, Active Methylene (B1212753) Compound | Base (e.g., Piperidine, Pyridine) | Condensation followed by cyclization and dehydration. nih.gov |

| Perkin Reaction | Salicylaldehyde, Acetic Anhydride | Sodium Acetate | Formation of an unsaturated acid intermediate which then cyclizes. nih.gov |

Quinolines: The synthesis of quinolines from 2-aminobenzonitrile (B23959) derivatives is a well-established transformation, often proceeding via the Friedländer annulation or related cyclization strategies. The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group (e.g., a ketone, ester, or nitrile) in the presence of an acid or base catalyst. researchgate.net

To apply this to this compound, a two-step process can be envisioned. First, the nitrile group could be hydrolyzed and converted into a ketone (e.g., via a Grignard reaction followed by hydrolysis) to form a 2-amino-6-hydroxyacetophenone derivative. This intermediate could then be reacted with a carbonyl compound containing an α-methylene group under basic or acidic conditions to yield a substituted quinoline.

Metal Complexation Studies of this compound as a Ligand

The molecular structure of this compound features multiple potential donor atoms—the nitrogen of the amino group, the oxygen of the hydroxyl group, and the nitrogen of the nitrile group. This arrangement makes it a potentially versatile ligand capable of coordinating with various metal ions.

This compound possesses the classic structural motif of an o-aminophenol, which is known to act as an excellent chelating agent for a wide range of metal ions. The compound can act as a bidentate ligand, coordinating to a metal center through the deprotonated hydroxyl oxygen and the neutral amino nitrogen. This forms a stable five-membered chelate ring. This coordination mode is commonly observed in complexes of amino acids and other amino-alcohol ligands. mdpi.com

The coordination can be represented as follows: Mⁿ⁺ + H₂L → [M(HL)]⁽ⁿ⁻¹⁾⁺ + H⁺ (where H₂L represents the neutral this compound ligand)

The nitrile group can also participate in coordination, although it is generally a weaker donor than the amino or phenolate (B1203915) groups. It could coordinate to a metal ion in a terminal (end-on) fashion or act as a bridging ligand between two metal centers, potentially leading to the formation of polynuclear complexes or coordination polymers. sciencenet.cn The specific coordination mode adopted would depend on several factors, including the nature of the metal ion, the reaction stoichiometry, and the solvent system used. sciencenet.cnresearchgate.net

Table 3: Potential Coordination Sites of this compound

| Functional Group | Donor Atom | Potential Coordination Mode |

| Amino (-NH₂) | Nitrogen | Acts as a Lewis base, forms a coordinate bond. |

| Hydroxyl (-OH) | Oxygen | Can coordinate as a neutral group or, more commonly, deprotonate to form a strong anionic phenolate ligand. |

| Nitrile (-C≡N) | Nitrogen | Can coordinate in a terminal or bridging fashion. |

The coordination of this compound to a metal ion is expected to significantly alter the chemical reactivity of its functional groups.

Acidity of the Hydroxyl and Amino Groups: Upon coordination to a metal ion (a Lewis acid), the electron density is drawn away from the ligand. This increases the acidity of the phenolic -OH and aminic -NH₂ protons, facilitating their deprotonation at a lower pH than for the free ligand.

Nucleophilicity/Electrophilicity: The coordination of the amino group to a metal center reduces its nucleophilicity, making it less reactive towards electrophiles. Conversely, the nitrile group's reactivity towards nucleophiles might be enhanced. The polarization of the C≡N bond upon coordination to a metal ion can make the carbon atom more electrophilic and susceptible to nucleophilic attack.

Template Effects: The chelation of the ligand to a metal ion locks the molecule into a specific conformation. This pre-organization can facilitate subsequent intramolecular reactions by bringing reactive centers into close proximity, a phenomenon known as a template effect. For instance, metal complexation could potentially lower the activation energy for the intramolecular cyclization reactions discussed in section 3.3.

Redox Properties: The redox potential of the ligand can be modified upon complexation. The metal center can also introduce new redox activity, allowing the complex to participate in electron transfer reactions that are not accessible to the free ligand. Studies on other hydrazone and Schiff base complexes have shown that coordination can modulate their biological activities, which are often linked to their redox properties. nih.govresearchgate.net

Spectroscopic and Computational Characterization of 2 Amino 6 Hydroxybenzonitrile and Its Derivatives

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are pivotal in determining the molecular structure of 2-Amino-6-hydroxybenzonitrile and its related compounds. Each method provides unique information about the compound's atomic and molecular properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR Techniques)

NMR spectroscopy is a powerful tool for probing the structure of organic molecules in solution. For aminobenzonitriles, ¹H NMR spectra provide information about the chemical environment of hydrogen atoms. For instance, in a related compound, 3-Aminobenzonitrile, the proton chemical shifts are observed in DMSO-d6, with distinct peaks corresponding to the aromatic protons and the amine group protons. chemicalbook.com Similarly, for 3-Cyanophenol, the ¹H NMR spectrum in CDCl3 shows characteristic shifts for the aromatic and hydroxyl protons. chemicalbook.com

The host-guest interactions of related compounds like o-, m-, and p-aminophenols have been studied using ¹H NMR, which can reveal interactions such as hydrogen bonding between the hydroxyl groups of the guests and a host molecule. researchgate.net

¹³C NMR provides information about the carbon skeleton of the molecule. For a derivative, 2-Amino-5-nitro-phenol, the ¹³C NMR spectrum has been documented, offering insights into the carbon framework of such substituted phenols. spectrabase.com

Table 1: Representative ¹H NMR and ¹³C NMR Data for Related Compounds

| Compound | Solvent | Nucleus | Chemical Shift (ppm) |

| 3-Aminobenzonitrile | DMSO-d6 | ¹H | 7.198, 6.89, 6.88, 5.61 chemicalbook.com |

| 3-Cyanophenol | CDCl3 | ¹H | 7.349, 7.235, 7.178, 7.151, 6.85 chemicalbook.com |

This table is generated based on available data for related structures and serves as a predictive guide for this compound.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including IR and Raman techniques, is used to identify the functional groups present in a molecule. The IR spectrum of 3-Aminobenzonitrile shows characteristic absorption bands corresponding to the amine (N-H) and nitrile (C≡N) groups. chemicalbook.com The analysis of derivatives such as 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide by FTIR spectroscopy provides detailed information about its vibrational modes. spectrabase.com For 2-Amino-6-methoxybenzothiazole, various IR spectra are available, highlighting the influence of the methoxy (B1213986) group on the vibrational frequencies. chemicalbook.com

Table 2: Key IR Absorption Frequencies for Related Functional Groups

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

| Amine (N-H) | Stretching | 3300-3500 |

| Hydroxyl (O-H) | Stretching | 3200-3600 (broad) |

| Nitrile (C≡N) | Stretching | 2210-2260 |

| Aromatic C-H | Stretching | 3000-3100 |

| Aromatic C=C | Bending | 1400-1600 |

This table provides a general reference for interpreting the IR spectrum of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule and is particularly useful for conjugated systems. The UV-Vis spectrum of a molecule is influenced by its chromophores and the presence of auxochromes. For aromatic compounds, substitutions on the benzene (B151609) ring can cause shifts in the absorption maxima (λmax). utoronto.ca For example, the addition of hydroxyl and amino groups to a benzene ring typically results in a bathochromic (red) shift. utoronto.ca

Studies on related compounds, such as 2-hydroxy-6-nitro-1-naphthaldehyde, show distinct absorption bands in the UV-Vis spectrum, which can shift upon changes in the chemical environment, like the addition of a base. researchgate.net Similarly, research on 3-amino-4-hydroxybenzenesulfonic acid-based Schiff bases demonstrates how substituents affect their UV-Vis absorption spectra. researchgate.net The electronic transitions in tyrosine-containing proteins, which have a phenolic side chain similar to the hydroxybenzonitrile structure, have also been extensively studied using UV-Vis spectroscopy. nih.gov

Mass Spectrometry (MS) Techniques (GC-MS, ESI-MS, HRMS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS), Electrospray Ionization-Mass Spectrometry (ESI-MS), and High-Resolution Mass Spectrometry (HRMS) are commonly employed.

The mass spectrum of 3-Aminobenzonitrile shows a molecular ion peak at m/z 118, corresponding to its molecular weight. chemicalbook.com High-resolution mass spectrometry can provide the exact mass of a molecule, which aids in determining its elemental formula. For example, the exact mass of 2-Amino-4-hydroxybenzonitrile has been computed as 134.048012819 Da. nih.gov Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion, providing structural information based on the fragmentation pattern. This approach has been used to study post-translational modifications in collagen, which contains hydroxylated amino acid residues. nih.gov

Crystallographic Studies and Solid-State Characterization

Crystallographic studies provide precise information about the three-dimensional arrangement of atoms in a solid-state crystal.

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the molecular and crystal structure of a compound. This technique allows for the precise measurement of bond lengths, bond angles, and intermolecular interactions in the solid state.

While a specific single-crystal X-ray structure for this compound was not found in the provided search results, studies on related compounds highlight the utility of this technique. For instance, the crystal structures of metal complexes with ligands derived from 2-amino-benzoic acid have been determined by single-crystal X-ray diffraction, revealing the coordination geometry and intermolecular interactions. researchgate.net Similarly, the X-ray structure determination of a variant of an alkaline protease provided detailed information about its three-dimensional structure and how crystal packing can affect the conformation of flexible regions of the molecule. nih.gov These examples underscore the power of single-crystal X-ray diffraction in providing unambiguous structural characterization.

Powder X-ray Diffraction

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to determine the crystalline nature, phase composition, and purity of materials. omicsonline.orgnih.gov When X-rays interact with a crystalline solid, they are diffracted in specific directions, producing a unique pattern of peaks. omicsonline.org This pattern serves as a fingerprint for the crystalline phase, allowing for its identification by comparison with reference databases. ucmerced.edu For amorphous materials, which lack long-range periodic order, PXRD results in a broad hump rather than sharp peaks. omicsonline.orgnih.gov

Table 1: Crystallographic Data for 2-Amino-4-chlorobenzonitrile (B1265954) analis.com.my

| Parameter | Value |

|---|---|

| Chemical Formula | C₇H₅ClN₂ |

| Molecular Mass ( g/mol ) | 152.58 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 3.8924 (9) |

| b (Å) | 6.7886 (15) |

| c (Å) | 13.838 (3) |

| α (°) | 77.559 (16) |

| β (°) | 88.898 (17) |

| γ (°) | 83.021 (17) |

| V (ų) | 354.41 (14) |

This interactive table provides a summary of the crystallographic parameters determined for 2-amino-4-chlorobenzonitrile. Such data is fundamental for understanding the solid-state structure of related benzonitrile (B105546) derivatives.

Advanced Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) has become a powerful tool in computational chemistry for investigating the electronic structure and optimizing the geometry of molecules. core.ac.uk DFT calculations are based on the principle that the ground-state energy of a many-electron system can be determined from its electron density. youtube.com This approach is computationally more efficient than traditional wave-function-based methods, allowing for the study of larger and more complex systems. nih.gov

For molecules like this compound, DFT methods such as B3LYP with basis sets like 6-311++G(d,p) are commonly used for geometry optimization. analis.com.mynih.gov These calculations provide reliable predictions of bond lengths, bond angles, and dihedral angles that often show good agreement with experimental data from X-ray diffraction. core.ac.uk The optimized geometry represents the lowest energy conformation of the molecule, which is crucial for subsequent analysis of its properties. Beyond geometry, DFT is used to calculate a wide range of properties, including reaction energies, spectroscopic parameters, and electronic characteristics. core.ac.uk

HOMO-LUMO Analysis and Molecular Orbital Theory

The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. ossila.com Molecular orbital theory describes how atomic orbitals combine to form molecular orbitals, which are delocalized over the entire molecule. youtube.com The HOMO represents the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. ossila.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com This analysis helps in predicting how a molecule will interact with other species in chemical reactions. For instance, electrons typically flow from the HOMO of one molecule to the LUMO of another during a reaction. ossila.com The energies of these orbitals also correlate with the molecule's ionization potential and electron affinity. researchgate.net

Table 2: Key Concepts in HOMO-LUMO Analysis ossila.com

| Term | Description |

|---|---|

| HOMO | Highest Occupied Molecular Orbital; represents the ability to donate an electron. |

| LUMO | Lowest Unoccupied Molecular Orbital; represents the ability to accept an electron. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; indicates chemical reactivity and kinetic stability. |

This interactive table defines the fundamental terms used in the analysis of frontier molecular orbitals.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.net The MEP map illustrates the electrostatic potential on the electron density surface of a molecule, using a color scale to indicate different potential regions. researchgate.net Typically, red and yellow colors represent negative potential regions, which are susceptible to electrophilic attack, while blue colors indicate positive potential regions, which are prone to nucleophilic attack. researchgate.netresearchgate.net

For a molecule like this compound, an MEP map would reveal the electronegative regions around the oxygen atom of the hydroxyl group and the nitrogen atom of the nitrile group, indicating these as likely sites for electrophilic interaction. researchgate.net Conversely, the hydrogen atoms of the amino group and the aromatic ring would likely show positive potential, marking them as sites for nucleophilic interaction. This visual representation of charge distribution is crucial for understanding hydrogen bonding and other non-covalent interactions. researchgate.net

Quantum Chemical Investigations of Intermolecular Interactions (e.g., Hydrogen Bonding)

Quantum chemical methods are extensively used to study the nature and strength of intermolecular interactions, such as hydrogen bonds, which play a critical role in the structure and properties of molecular solids and biological systems. nih.govnih.gov For this compound, the presence of amino (-NH₂) and hydroxyl (-OH) groups, as well as a nitrile (-C≡N) group, allows for the formation of a network of intermolecular hydrogen bonds.

Computational studies, often employing DFT, can quantify the energy of these interactions. nih.govnih.gov For example, in a related compound, 2-amino-4-chlorobenzonitrile, Hirshfeld surface analysis revealed that N···H/H···N contacts are the most significant contributors to the crystal packing, indicating strong N–H···N interactions. analis.com.my Such studies provide detailed insights into how molecules arrange themselves in the solid state, which influences properties like melting point and solubility. The dimerization energies and the geometric parameters of hydrogen bonds can be calculated to understand the stability of different supramolecular structures. nih.gov

Molecular Dynamics Simulations (if applicable to interactions or transformations)

Molecular Dynamics (MD) simulations provide a powerful approach to study the time-dependent behavior of molecular systems, including conformational changes and intermolecular interactions. frontiersin.org By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each particle over time, offering insights into dynamic processes that are not accessible through static computational methods. mdpi.com

For derivatives of this compound, MD simulations have been used to investigate their interactions with biological targets. For instance, simulations of 2-amino-6-arylsulphonylbenzonitriles as HIV reverse transcriptase inhibitors revealed different modes of interaction and highlighted the importance of electrostatic interactions for binding affinity. nih.gov In other studies, MD simulations have been employed to assess the stability of protein-ligand complexes, analyzing parameters such as root-mean-square deviation (RMSD), radius of gyration (Rg), and solvent-accessible surface area (SASA) over the simulation time. rsc.org These simulations are crucial for understanding how a molecule like this compound or its derivatives might behave in a dynamic biological environment. frontiersin.orgnih.gov

Applications in Advanced Organic Synthesis and Medicinal Chemistry Scaffolding

Role as a Precursor in the Synthesis of Complex Organic Architectures

The strategic placement of reactive groups on the benzene (B151609) ring of 2-Amino-6-hydroxybenzonitrile allows for its elaboration into intricate molecular designs. This makes it a sought-after precursor for chemists aiming to construct novel and complex organic structures.

In medicinal chemistry, "privileged scaffolds" refer to molecular frameworks that are capable of binding to multiple biological targets. The development of libraries based on such scaffolds is a key strategy in drug discovery. rsc.org The this compound core can be utilized in the synthesis of such scaffolds. For instance, related aminobenzonitrile derivatives serve as precursors for various heterocyclic systems that are recognized as privileged structures.

The synthesis of benzothiazole (B30560) derivatives, a well-known privileged scaffold, often involves the reaction of an aminothiophenol with a suitable electrophile. While this compound is not a direct precursor, its chemical motifs are representative of the types of functionalities that are crucial for building such systems. The amino and nitrile groups can undergo a variety of chemical transformations to construct fused ring systems, which are central to many privileged scaffolds.

The utility of aminobenzonitrile derivatives extends to the synthesis of a wide array of bioactive compounds. For example, 2-aminobenzothiazole (B30445) derivatives have been shown to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects. nih.gov The synthesis of these compounds often starts from precursors that share functional similarities with this compound.

The amino group can be acylated, alkylated, or used in cyclization reactions to introduce new functionalities and build more complex molecular architectures. nih.gov The hydroxyl group can be converted into ethers or esters, which can modulate the compound's solubility and pharmacokinetic properties. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further points for diversification. These transformations underscore the potential of this compound as a starting material for the synthesis of novel therapeutic agents. For instance, 6-amino-2-thiouracil (B86922) has been used as a precursor for the synthesis of bioactive pyrimidine (B1678525) derivatives with antimicrobial and antitumor activities. nih.gov

Design and Synthesis of Library Compounds Based on this compound Core

The design and synthesis of compound libraries are a cornerstone of modern drug discovery, enabling the rapid exploration of chemical space. The this compound core is an ideal starting point for library synthesis due to its multiple points of diversification.

A general strategy for library synthesis based on this core would involve a combinatorial approach where different building blocks are attached to the amino, hydroxyl, and potentially the nitrile group. This can be achieved through techniques like split-and-pool synthesis, which allows for the generation of a large number of compounds in a systematic manner. rsc.org The selection of building blocks is often guided by computational methods to ensure diversity and drug-like properties. chemrxiv.org

| Reaction Type | Functional Group | Potential Building Blocks | Resulting Moiety |

| Acylation | Amino | Carboxylic acids, acid chlorides | Amides |

| Sulfonylation | Amino | Sulfonyl chlorides | Sulfonamides |

| Alkylation | Hydroxyl | Alkyl halides | Ethers |

| Esterification | Hydroxyl | Carboxylic acids, acid chlorides | Esters |

| Cyclization | Amino and Nitrile | Diketones, ketoesters | Fused heterocycles |

This table illustrates potential diversification strategies for library synthesis using the this compound core.

Fragment-Based Drug Discovery and Lead Optimization Strategies

Fragment-based drug discovery (FBDD) is a powerful approach for identifying lead compounds by screening small, low-molecular-weight fragments that bind to a biological target. The this compound molecule, with its simple structure and multiple functional groups, is an excellent candidate for inclusion in fragment libraries.

Once a fragment like this compound is identified as a binder to a target, lead optimization strategies are employed to improve its potency and pharmacokinetic properties. This process involves systematically modifying the fragment's structure. For example, the amino and hydroxyl groups can be used as handles to grow the fragment and explore the surrounding binding pocket of the target protein.

Lead optimization often involves iterative cycles of chemical synthesis and biological testing. For instance, in the development of P2Y12 receptor antagonists, shifting from a thienyl to a benzyl (B1604629) sulfonamide significantly increased potency. nih.gov Similarly, in the optimization of renin inhibitors, extensive modifications of a lead compound led to the discovery of a clinical candidate with an improved safety profile. nih.gov These examples highlight the types of strategies that could be applied to a lead compound derived from this compound.

Exploration of Structure-Activity Relationships (SAR) in Derivative Series

Understanding the structure-activity relationship (SAR) is crucial for rational drug design. SAR studies involve synthesizing a series of derivatives of a lead compound and evaluating their biological activity to identify the key structural features responsible for potency and selectivity.

For a derivative series based on this compound, SAR studies would involve modifying the substituents on the aromatic ring and at the amino and hydroxyl positions. For example, the introduction of different groups at these positions can influence the compound's electronic properties, steric profile, and hydrogen bonding capacity, all of which can affect its interaction with a biological target.

The effect of substituents on biological activity can be profound. In a series of 2-aminobenzophenone (B122507) derivatives, the introduction of an amino group at the ortho position of the benzophenone (B1666685) ring was found to be crucial for increased growth inhibition in cancer cell lines. ncku.edu.tw Similarly, for a series of 6,7-benzomorphan derivatives, a hydroxyl function at the 4'-position was found to be critical for improving their sodium channel blocking properties. researchgate.net

The following table provides a hypothetical example of how SAR data for a series of this compound derivatives might be presented.

| Compound | R1 (at Amino) | R2 (at Hydroxyl) | IC50 (µM) |

| 1 | H | H | >100 |

| 2 | Acetyl | H | 50 |

| 3 | Methyl | H | 75 |

| 4 | H | Methyl | 80 |

| 5 | Acetyl | Methyl | 25 |

| 6 | Benzyl | H | 10 |

| 7 | Benzyl | Methyl | 5 |

This hypothetical data illustrates how systematic modification of the this compound core can lead to significant changes in biological activity, providing valuable insights for further optimization.

Conformational Analysis and Bioactive Conformations

The specific three-dimensional arrangement of a molecule, its conformation, is critical to its biological function. For derivatives of this compound, the spatial relationship between the amino, hydroxyl, and cyano groups on the benzene ring is a key determinant of their ability to interact effectively with biological targets like enzyme active sites. Understanding the molecule's preferred, or bioactive, conformation is therefore essential for designing potent and selective therapeutic agents.

Computational chemistry, including molecular mechanics and quantum-mechanical calculations, is a powerful tool for predicting the most stable conformations of these molecules. These in silico methods map the molecule's potential energy surface to identify low-energy structures that are likely to be biologically active. For example, in a study of kojic acid derivatives fused with a 2-amino-3-cyano-4H-pyran ring, molecular dynamics simulations were used to determine the optimal enantiomeric conformation for interaction and stability with the tyrosinase enzyme. nih.gov The simulations showed that the R-enantiomer formed a stable complex with the enzyme's binding site throughout the simulation. nih.gov

Experimental methods such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy provide definitive information about molecular conformation in the solid and solution states, respectively. When a derivative is crystallized within the active site of its target enzyme, X-ray analysis can reveal the precise bioactive conformation. This structural data, showing specific bond angles and interactions, is invaluable for structure-based drug design, allowing for targeted modifications to the molecular scaffold to improve its binding affinity and selectivity.

Applications in Enzyme Inhibition Studies

The this compound framework is a versatile scaffold in the development of enzyme inhibitors. Its structure allows for diverse chemical modifications, enabling the creation of compounds that can be optimized for potent and selective inhibition of various enzymes.

Identification and Characterization of Enzyme Inhibitors

Derivatives based on scaffolds similar to this compound have been successfully identified and characterized as inhibitors of a range of enzymes. For instance, a series of 2-amino-6-nitrobenzothiazole-derived hydrazones were investigated as inhibitors of monoamine oxidase A and B (MAO-A/MAO-B). nih.gov Several of these compounds demonstrated inhibitory activity in the nanomolar to micromolar range, with some showing high selectivity for the MAO-B isoform. nih.gov One compound, in particular, exhibited a half-maximal inhibitory concentration (IC50) of 1.8 ± 0.3 nM against MAO-B. nih.gov

Similarly, other research has focused on developing inhibitors for enzymes implicated in neurodegenerative diseases, such as acetylcholinesterase (AChE). nih.govresearchgate.net A library of 2-amino-6-nitrobenzothiazole-derived hydrazones was evaluated, yielding a potent AChE inhibitor with an IC50 value of 0.0035 ± 0.005 µM. researchgate.net The characterization of these inhibitors through the determination of their IC50 values is a fundamental step in assessing their potency and potential as therapeutic agents. nih.gov The table below presents IC50 values for selected derivatives against their target enzymes.

| Compound Class | Target Enzyme | Most Potent Derivative | IC50 Value | Selectivity |

| 2-amino-6-nitrobenzothiazole-derived hydrazones | MAO-A | Compound 6 | 0.42 ± 0.003 µM | - |

| 2-amino-6-nitrobenzothiazole-derived hydrazones | MAO-B | Compound 31 | 1.8 ± 0.3 nM | High (SI=766.67) |

| 2-amino-6-nitrobenzothiazole-derived hydrazones | AChE | Compound 35 | 0.0035 ± 0.005 µM | - |

| 2-aminoalkyl-6-(2-hydroxyphenyl)pyridazin-3(2H)-one derivatives | Human AChE | Compound 12a | 37.02 nM | - |

Data sourced from multiple studies. nih.govnih.govresearchgate.net

Mechanistic Studies of Enzyme-Inhibitor Interactions

Understanding the precise mechanism by which an inhibitor interacts with its target enzyme is crucial for rational drug design. Mechanistic studies combine enzyme kinetics, biophysical techniques, and structural biology to provide a detailed picture of the inhibition process. nih.gov

Kinetic analysis can determine the mode of inhibition, such as competitive, non-competitive, or mixed-type, and whether the inhibition is reversible or irreversible. mdpi.com For example, kinetic studies revealed that a potent MAO-B inhibitor with a 2-amino-6-nitrobenzothiazole (B160904) core acts as a competitive and reversible inhibitor. nih.gov In another case, a highly active acetylcholinesterase inhibitor from a similar compound class was found to exhibit a mixed and reversible mode of inhibition. researchgate.net

Structural biology, particularly X-ray crystallography, provides atomic-level insights into the binding of an inhibitor to an enzyme's active site. nih.gov For instance, the crystal structure of phenylethylhydrazine-inhibited monoamine oxidase B (MAO B) showed that alkylation occurs at the N(5) position of the covalent flavin cofactor. nih.gov This type of detailed structural information reveals the key interactions—such as hydrogen bonds and π-π stacking—that stabilize the enzyme-inhibitor complex and are responsible for the inhibitor's potency. nih.gov

In Silico Studies for Enzyme Binding Affinity

Computational, or in silico, methods are indispensable tools for predicting and analyzing the binding affinity between an inhibitor and an enzyme. researchgate.net Molecular docking and molecular dynamics (MD) simulations are prominent among these techniques. youtube.com

Molecular docking predicts the preferred orientation of a ligand when bound to a protein's active site and estimates the binding energy. nih.gov This allows for the rapid virtual screening of large compound libraries to prioritize candidates for synthesis and further testing. nih.gov For example, docking studies of 2-amino-6-nitrobenzothiazole-derived hydrazones against MAO-B helped to correlate experimental and theoretical inhibitory data, highlighting the importance of π-π stacking and hydrogen bond interactions for effective binding. nih.gov

Molecular dynamics simulations provide a dynamic view of the enzyme-inhibitor complex, assessing the stability of the binding interactions over time. nih.gov In a study of HIV reverse transcriptase inhibitors based on a 2-amino-6-arylsulphonylbenzonitrile structure, MD simulations and subsequent binding free energy calculations helped explain the higher affinity of the most potent inhibitors, attributing it to favorable electrostatic interactions and solvation contributions. nih.gov These computational approaches not only rationalize observed activities but also guide the design of new derivatives with enhanced binding affinity. nih.govnih.gov

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Methodologies with Enhanced Efficiency and Selectivity

Furthermore, the development of one-pot, multi-component reactions represents a significant step forward. These reactions, which allow for the synthesis of complex molecules in a single step from simple starting materials, offer considerable advantages in terms of time and resource efficiency. The synthesis of related aminobenzonitriles has been achieved through methods like the dehydration of 2-aminobenzamide (B116534) using reagents such as phenylphosphonyl dichloride in pyridine, resulting in high yields. chemicalbook.com

Rational Design of Derivatives with Tuned Biological Activities

The core structure of 2-amino-6-hydroxybenzonitrile provides an excellent starting point for the rational design of derivatives with specific, fine-tuned biological activities. By systematically modifying the functional groups on the aromatic ring, researchers can explore a vast chemical space and identify compounds with enhanced potency and selectivity for various biological targets.

For instance, the synthesis of 2-amino-6-nitrobenzothiazole-derived hydrazones has yielded compounds with potent and selective inhibitory activity against monoamine oxidase A and B (MAO-A and MAO-B), enzymes implicated in neurological disorders. nih.gov Structure-activity relationship (SAR) studies of these derivatives have revealed the importance of specific structural features for their inhibitory potency. nih.gov Similarly, derivatives of 3-amino-4-hydroxy-benzenesulfonamide have been synthesized and shown to bind to various carbonic anhydrase isoenzymes, highlighting the potential for this class of compounds in cancer therapy. mdpi.com The presence of both hydrophilic and lipophilic regions in these molecules can improve their pharmacokinetic properties, making them promising candidates for drug development. mdpi.com

The exploration of derivatives is not limited to small molecules. The principles of rational design can also be applied to the development of larger, more complex structures. For example, the synthesis of benzopyran derivatives, which can be initiated from related hydroxybenzonitrile precursors, has been explored for various biological applications. wikipedia.org

Integration with High-Throughput Screening and Combinatorial Chemistry

To accelerate the discovery of novel bioactive compounds derived from this compound, the integration of high-throughput screening (HTS) and combinatorial chemistry is essential. nih.gov HTS allows for the rapid testing of large libraries of compounds against specific biological targets, enabling the identification of "hit" compounds with desired activities. nuvisan.comnuvisan.com

Combinatorial chemistry, in turn, provides the means to generate these large and diverse chemical libraries. nih.govthe-scientist.com By systematically combining different building blocks, researchers can create a vast array of structurally related compounds for screening. Solid-phase synthesis has emerged as a powerful technique in this regard, facilitating the generation of combinatorial libraries of small organic molecules. The use of various screening technologies, including fluorescence-based assays and mass spectrometry, further enhances the efficiency of the drug discovery process. nih.govnih.gov

Exploration of New Mechanistic Pathways in Chemical Transformations

A deeper understanding of the reaction mechanisms involving this compound and its derivatives is crucial for the development of new and improved synthetic methods and for predicting the reactivity of these compounds. The interplay of the amino, hydroxyl, and nitrile groups can lead to complex and interesting chemical transformations.

For example, the hydroxybenzylammonium elimination reaction, a process relevant to the cleavage of self-immolative linkers in drug delivery systems, has been studied computationally to understand the factors governing the reaction rate and reversibility. nih.gov Such studies provide valuable insights that can guide the design of new prodrugs and other therapeutic agents. The investigation of pseudo-four-component reactions for the synthesis of related 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines also highlights the potential for discovering novel multicomponent reactions involving aminobenzonitrile scaffolds. rsc.orgresearchgate.net

Advanced Computational Modeling for Predictive Chemistry and Bioactivity

Computational modeling has become an indispensable tool in modern chemical research, and its application to this compound and its derivatives holds immense promise. In silico methods can be used to predict a wide range of properties, from the reactivity and stability of different compounds to their potential biological activities.

Computer-assisted drug design, including the generation of virtual libraries and in silico screening, can significantly streamline the drug discovery process by prioritizing compounds for synthesis and experimental testing. nih.gov By simulating the interaction of potential drug candidates with their biological targets, researchers can gain insights into the molecular basis of their activity and design more potent and selective inhibitors. For instance, computational studies have been employed to understand the binding of inhibitors to monoamine oxidase, providing a rational basis for the design of new therapeutic agents. nih.gov Furthermore, computational methods can be used to predict the pharmacokinetic properties of new compounds, helping to identify candidates with favorable absorption, distribution, metabolism, and excretion (ADME) profiles. mdpi.com

Q & A

Q. What computational strategies predict the reactivity of this compound in novel reaction environments?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) model electron density distribution to predict sites for electrophilic/nucleophilic attacks. Solvent effects can be simulated using COSMO-RS. For example, the hydroxyl group’s acidity (pKa ~8–10) influences its participation in hydrogen-bonding networks, affecting reaction pathways .

Q. How does the electronic nature of substituents affect the compound’s stability under oxidative conditions?

- Methodological Answer : Electron-withdrawing groups (e.g., -CN, -F) stabilize the aromatic ring against oxidation, while electron-donating groups (e.g., -NH₂) increase susceptibility. Accelerated stability testing (40°C/75% RH) coupled with HPLC monitoring quantifies degradation products like quinones or amides .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products